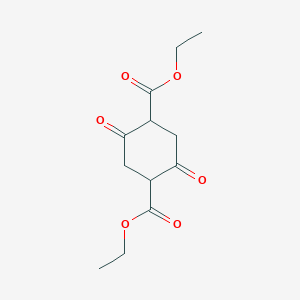
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N'-(phenylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N'-(phenylmethyl)urea, commonly known as DBTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBTU belongs to the class of dibenzothiepin derivatives, which are known for their antidepressant and anxiolytic properties.
Mécanisme D'action
The exact mechanism of action of DBTU is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. DBTU has been shown to increase the levels of these neurotransmitters in the brain, leading to its antidepressant and anxiolytic effects.
Effets Biochimiques Et Physiologiques
DBTU has been shown to have several biochemical and physiological effects in animal studies. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, DBTU has been shown to increase the levels of antioxidant enzymes, which could be beneficial in reducing oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DBTU has several advantages as a research tool in the laboratory. It is relatively easy to synthesize and has high purity, making it suitable for use in various assays. Additionally, its potent antidepressant and anxiolytic effects make it a valuable tool for studying the mechanisms underlying mood disorders. However, DBTU has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on DBTU. One area of interest is the potential use of DBTU in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is a need for further studies to fully understand the mechanism of action of DBTU and its potential side effects. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DBTU in humans.
Méthodes De Synthèse
DBTU can be synthesized through a multi-step process involving the reaction of dibenzothiepin with phenylmethyl isocyanate. The resulting compound is then treated with hydrochloric acid and urea to yield DBTU. The synthesis method has been optimized to achieve high yields and purity of DBTU.
Applications De Recherche Scientifique
DBTU has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess potent antidepressant and anxiolytic effects, making it a promising candidate for the treatment of mood disorders. Additionally, DBTU has been shown to have anti-inflammatory and anti-tumor properties, which could be useful in the treatment of various diseases.
Propriétés
Numéro CAS |
74797-28-7 |
|---|---|
Nom du produit |
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N'-(phenylmethyl)urea |
Formule moléculaire |
C22H20N2OS |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
1-benzyl-3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)urea |
InChI |
InChI=1S/C22H20N2OS/c25-22(23-14-16-8-2-1-3-9-16)24-21-18-11-5-4-10-17(18)15-26-20-13-7-6-12-19(20)21/h1-13,21H,14-15H2,(H2,23,24,25) |
Clé InChI |
UOTAKPNQGXSUSO-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)NCC4=CC=CC=C4 |
SMILES canonique |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)NCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)

![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)


![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)
